molecular formula C16H21N3OS B5855335 N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide

N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide

Cat. No. B5855335
M. Wt: 303.4 g/mol
InChI Key: RTUDNAUQRBFGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide, also known as CBX or carbazole derivative, is a chemical compound that has been increasingly studied for its potential applications in scientific research. CBX is a heterocyclic compound that contains a benzimidazole ring and a cyclohexyl group. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide is not fully understood. However, studies have suggested that N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide may act by modulating ion channels and receptors, leading to the inhibition of various cellular processes. N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, indicating that it may have anti-cancer properties. Additionally, N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been shown to modulate ion channels and receptors, leading to the inhibition of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide is its ability to modulate various ion channels and receptors, making it a versatile tool for studying cellular processes. N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has also been found to exhibit low toxicity, making it a relatively safe compound to work with in lab experiments. However, one of the limitations of N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide. One area of interest is the development of N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide-based therapeutics for various diseases. N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for drug development. Another area of interest is the further elucidation of the mechanism of action of N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide. Understanding how N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide modulates ion channels and receptors could provide insight into the development of novel therapeutics. Additionally, the development of more efficient synthesis methods for N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide could facilitate its use in future research.

Synthesis Methods

N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide can be synthesized through a multi-step process involving the reaction of 2-(methylthio)-1H-benzimidazole with cyclohexylamine and acetic anhydride. The resulting product is then purified through column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide.

Scientific Research Applications

N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide has also been shown to modulate various ion channels, including TRPV1, TRPA1, and P2X7 receptors. These properties make N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide a promising candidate for the development of novel therapeutics for various diseases.

properties

IUPAC Name

N-cyclohexyl-2-(2-methylsulfanylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-21-16-18-13-9-5-6-10-14(13)19(16)11-15(20)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUDNAUQRBFGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(2-methylsulfanylbenzimidazol-1-yl)acetamide

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